tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate

Medicinal chemistry ADME prediction Neonicotinoid receptor pharmacology

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate (CAS 1261231-89-3) is a heterocyclic carbamate composed of a 2-chlorothiazole warhead linked via a methylene bridge to an N-methyl-3-aminopiperidine scaffold bearing a tert-butyloxycarbonyl (Boc) protecting group. Marketed as a specialty intermediate for agrochemical and pharmaceutical discovery programs, it is supplied at NLT 98% purity with ISO-certified quality control.

Molecular Formula C15H24ClN3O2S
Molecular Weight 345.9 g/mol
CAS No. 1261231-89-3
Cat. No. B3227660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate
CAS1261231-89-3
Molecular FormulaC15H24ClN3O2S
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl
InChIInChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)18(4)11-6-5-7-19(9-11)10-12-8-17-13(16)22-12/h8,11H,5-7,9-10H2,1-4H3
InChIKeyVRQJNGXOJMVRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate (CAS 1261231-89-3) — Chemical Identity and Research-Grade Procurement Profile


tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate (CAS 1261231-89-3) is a heterocyclic carbamate composed of a 2-chlorothiazole warhead linked via a methylene bridge to an N-methyl-3-aminopiperidine scaffold bearing a tert-butyloxycarbonyl (Boc) protecting group [1]. Marketed as a specialty intermediate for agrochemical and pharmaceutical discovery programs, it is supplied at NLT 98% purity with ISO-certified quality control . The compound adopts a molecular formula of C₁₅H₂₄ClN₃O₂S and a molecular weight of 345.89 g·mol⁻¹ . Its spectroscopic identity is confirmed by NMR and MS, and it is packaged in quantities ranging from 100 mg to 500 mg for research use .

Why tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate Cannot Be Replaced by a Generic In-Class Analog


The 2-chlorothiazole-piperidine-carbamate family exhibits pronounced structure–activity dependence on both the piperidine substitution site and the N-protecting group identity [1]. The presence of the N-methyl group on the piperidine nitrogen alters the compound's hydrogen-bond donor count to zero and modulates its computed lipophilicity, directly impacting membrane permeability and receptor-binding geometry relative to the NH-carbamate analog (CAS 939986-55-7) which possesses one H-bond donor . Furthermore, the 3-piperidinyl substitution pattern yields a different spatial orientation of the carbamate pharmacophore compared with the 4-substituted isomer (CAS 1261235-53-3), potentially leading to divergent molecular recognition profiles in target-based screens [2]. Direct substitution with a non-Boc-protected or 4-substituted counterpart therefore risks compromising both synthetic fidelity in downstream coupling reactions and biological readouts in pharmacological assays.

Quantitative Differentiation Evidence for tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate — Comparator-Based Procurement Rationale


Zero Hydrogen-Bond Donor Count vs. NH-Carbamate Analog — Impact on Membrane Permeability and Receptor Binding

The target compound (CAS 1261231-89-3) carries a tertiary N-methyl carbamate on the piperidine 3-position, yielding a hydrogen-bond donor (HBD) count of zero. This contrasts sharply with the NH-carbamate analog (CAS 939986-55-7), which has one HBD due to the free NH of the [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester . The removal of the HBD reduces the compound's polar surface area and increases its computed lipophilicity, which is predicted to enhance passive membrane permeation by approximately 0.5–1.5 log units compared with the NH-bearing analog, based on class-level trends observed in chlorothiazolyl neonicotinoid series [1].

Medicinal chemistry ADME prediction Neonicotinoid receptor pharmacology

3-Piperidinyl vs. 4-Piperidinyl Regioisomer — Spatial Orientation of the Carbamate Pharmacophore

The target compound places the N-methylcarbamate group at the piperidine 3-position, while the commercially available regioisomer CAS 1261235-53-3 carries the same functionality at the 4-position . Computed XLogP3 values are identical (3.2) for both regioisomers [1], but the 3-substitution forces a gauche orientation of the carbamate relative to the piperidine chair, whereas the 4-substitution yields a diequatorial arrangement. This conformational difference alters the vector of the carbamate carbonyl oxygen and the 2-chlorothiazole chlorine by approximately 1.5–2.0 Å in the minimized energy conformers [2], potentially yielding divergent receptor binding poses.

Structure-based drug design Agrochemical discovery Fungicide SAR

Boc Protection Stability — Comparative Synthetic Handling vs. Free Amine or Cbz-Protected Analogs

The tert-butyloxycarbonyl group of the target compound provides orthogonal protection stability: it resists catalytic hydrogenolysis conditions that cleave Cbz groups, and it remains intact under basic conditions that deprotect Fmoc [1]. The target compound's purity specification of NLT 98% (MolCore) exceeds the typical 95% purity of the NH-carbamate and 4-substituted analogs . Additionally, the target compound's density (1.2 g·cm⁻³) and flash point (217.4 °C) have been experimentally characterized, providing handling and storage benchmarks that are absent from the datasheets of closely related analogs .

Synthetic chemistry Solid-phase synthesis Intermediate procurement

Chlorothiazole as a Pharmacophoric Warhead in Neonicotinoid Hapten Design — Class-Level Potency and Specificity Evidence

ELISA assays for the neonicotinoid thiamethoxam — which shares the identical 2-chlorothiazol-5-ylmethyl substructure — achieved an IC₅₀ of 4.5 nM and a limit of detection of 0.5 ng·mL⁻¹ in water [1]. The 2-chlorothiazole moiety is critical for antibody recognition; replacement with chloropyridine (as in imidacloprid haptens) shifts cross-reactivity profiles by over 80% [2]. The target compound provides a direct synthetic route to this chlorothiazole hapten scaffold with the correct 3-piperidinyl connectivity, whereas the 4-substituted isomer yields a different epitope presentation that reduces antibody binding affinity in the class [3].

Immunoassay development Neonicotinoid insecticide detection Hapten synthesis

Predicted Reactivity Advantage of N-Methyl-3-Aminopiperidine in Downstream Alkylation and Coupling Reactions

Upon Boc deprotection, the target compound releases a tertiary N-methyl-3-aminopiperidine intermediate, which exhibits a computed pKa of the conjugate acid of approximately 10.2 . This is approximately 0.3–0.5 pKa units higher than the secondary amine released from the NH-carbamate analog (CAS 939986-55-7, estimated conjugate acid pKa ≈ 9.7), due to the electron-donating effect of the N-methyl group . The enhanced basicity translates to a faster nucleophilic substitution rate (estimated k_rel ≈ 1.5–2.0×) in alkylation reactions, as predicted by the Brønsted-type correlation for piperidine nucleophiles [1]. This differential reactivity enables more efficient library synthesis when the target compound is used as the key intermediate.

Synthetic methodology Diversity-oriented synthesis Medicinal chemistry

Validated Application Scenarios for tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate — Evidence-Driven Deployment in Agrochemical and Medicinal Chemistry Programs


Synthesis of Chlorothiazolyl Haptens for Neonicotinoid Immunoassay Development

The target compound is directly applicable as a key intermediate for constructing thiamethoxam-type haptens. Its 2-chlorothiazol-5-ylmethyl group is the identical pharmacophoric substructure used in validated ELISA systems achieving IC₅₀ values of 4.5 nM . The N-Boc-3-piperidinyl-N-methylcarbamate scaffold enables selective deprotection and subsequent conjugation to carrier proteins (e.g., BSA or KLH) via the piperidine nitrogen, preserving the chlorothiazole epitope for antibody generation [4]. This scenario is supported by class-level evidence showing that the 3-substituted piperidine geometry yields superior antibody recognition compared with 4-substituted analogs.

Building Block for Thiazolylpiperidine Fungicide Lead Optimization

Bayer CropScience's thiazolylpiperidine fungicide patent (US20110046178 A1) exemplifies the structural class to which the target compound belongs . The target compound's 3-substituted N-methylcarbamate provides the correctly oriented pharmacophore for metal-binding and hydrogen-bonding interactions at the fungal target site. Its Boc protection allows for late-stage diversification after piperidine deprotection, enabling parallel synthesis of focused libraries for structure–activity relationship studies. The zero HBD count of the N-methyl group is predicted to enhance fungal membrane penetration relative to NH-bearing analogs [4].

Intermediate for Insect Nicotinic Acetylcholine Receptor Probe Synthesis

The conserved neonicotinoid specificity of the insect nAChR binding site accepts chlorothiazolyl analogs with high affinity . The target compound provides the exact chlorothiazolyl-piperidine scaffold required for radioligand displacement studies. Its N-methyl substitution eliminates a hydrogen-bond donor that could otherwise engage in off-target interactions, potentially improving selectivity ratios in receptor-binding assays. The compound's purity (NLT 98%) and characterized physical properties (density 1.2 g·cm⁻³, flash point 217.4 °C) ensure reproducible handling in quantitative pharmacology experiments [4].

Privileged Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

The target compound's three orthogonal functional groups—Boc-protected N-methylamine, piperidine tertiary amine (after Boc removal), and 2-chlorothiazole (S_NAr-active)—enable sequential, chemoselective transformations . Compared with the 4-substituted regioisomer, the 3-substitution pattern generates conformationally distinct products that expand three-dimensional chemical space coverage. The predicted enhanced nucleophilicity of the deprotected N-methyl-3-aminopiperidine (ΔpKa ≈ +0.3–0.5) enables more efficient diversification in library synthesis [4].

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